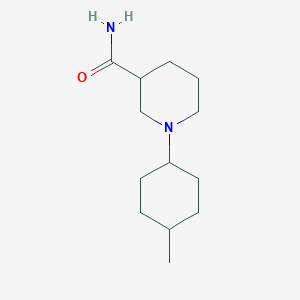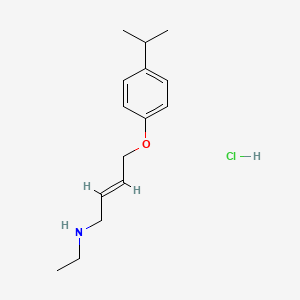
3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-3-yl)propanamide is a chemical compound that belongs to the class of indole-based compounds. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-3-yl)propanamide varies depending on its application. As an anticancer agent, this compound induces apoptosis in cancer cells by activating caspase enzymes and inhibiting the anti-apoptotic protein Bcl-2. As a protein kinase inhibitor, 3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-3-yl)propanamide inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase. As a neuroprotective agent, this compound reduces oxidative stress and inflammation in the brain by activating the Nrf2/ARE pathway.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-3-yl)propanamide vary depending on its application. As an anticancer agent, this compound inhibits the growth of cancer cells and induces apoptosis. As a protein kinase inhibitor, this compound inhibits the activity of protein kinases, which play a crucial role in various cellular processes. As a neuroprotective agent, this compound protects neurons from oxidative stress and reduces inflammation in the brain.
実験室実験の利点と制限
One of the advantages of using 3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-3-yl)propanamide in lab experiments is its potential as a versatile compound with various applications. However, one of the limitations is the complexity of its synthesis method, which may require specialized equipment and expertise.
将来の方向性
There are several future directions for the research on 3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-3-yl)propanamide. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the optimization of the compound's properties for specific applications, such as anticancer or neuroprotective agents. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo.
合成法
The synthesis of 3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-3-yl)propanamide can be achieved through various methods. One of the most commonly used methods is the reaction of indole-3-acetic acid with tetrahydro-2H-pyran-3-ol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with propionyl chloride to obtain 3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-3-yl)propanamide.
科学的研究の応用
3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-3-yl)propanamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anticancer agent. Studies have shown that 3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-3-yl)propanamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
In biochemistry, this compound has been studied for its potential as a protein kinase inhibitor. Studies have shown that 3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-3-yl)propanamide inhibits the activity of protein kinases, which play a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis.
In pharmacology, this compound has been studied for its potential as a neuroprotective agent. Studies have shown that 3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-3-yl)propanamide protects neurons from oxidative stress and reduces inflammation in the brain.
特性
IUPAC Name |
3-(1H-indol-3-yl)-N-(oxan-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-16(18-13-4-3-9-20-11-13)8-7-12-10-17-15-6-2-1-5-14(12)15/h1-2,5-6,10,13,17H,3-4,7-9,11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPVUPQFHPGRNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)NC(=O)CCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-indol-3-yl)-N-(oxan-3-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3-isoxazolyl)ethyl]-N-methyl-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6078568.png)
![3-[4-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B6078571.png)
![1-[3-(2-{[cyclohexyl(2-propyn-1-yl)amino]methyl}-4-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6078575.png)

![N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide](/img/structure/B6078588.png)
![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(3-methylbutyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6078598.png)

![7-({5-[(4-chloro-2-methylphenoxy)methyl]-2-furoyl}amino)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B6078606.png)

![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N',N'-dimethylsuccinamide](/img/structure/B6078622.png)
![3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone](/img/structure/B6078627.png)
![N-(4-bromophenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6078630.png)
![N-(4-fluorophenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B6078656.png)
![N-(4-chloro-2-methylphenyl)-2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]acetamide](/img/structure/B6078659.png)